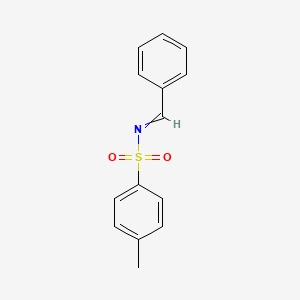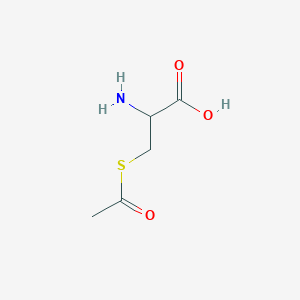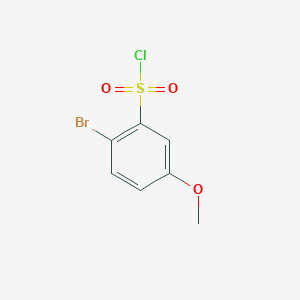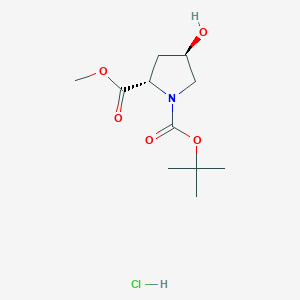
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives has been explored through various methodologies. One notable synthesis involves the formation of highly stable luminescent molecular crystals based on this compound, highlighting its utility in creating materials with stable photoluminescence at ambient conditions (Zhestkij et al., 2021). Another approach demonstrated the conversion of 5-Hydroxy-3-oxopent-4-enoic acid esters into bis-potassium salts, showcasing a method for preparing various heterocycles from this compound under mild conditions (Schmidt et al., 2006).
Molecular Structure Analysis
The molecular structure of derivatives of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid has been elucidated using various spectroscopic techniques. For instance, the determination of structures by 1H-NMR, 13C-NMR, and IR spectroscopy provided insight into the intricate details of these compounds, underscoring their complex molecular architecture (Oktay et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of new compounds with unique properties. For instance, the synthesis of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through the reaction of pentafluoroacetophenone with dimethyl oxalate demonstrates the compound's versatility in chemical transformations (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid derivatives have been studied to understand their stability, solubility, and potential applications. The luminescent properties of molecular crystals based on this compound indicate its promise in materials science, particularly in creating stable photoluminescent materials for various applications (Zhestkij et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, have been a focus of research. The study on the interaction of Ru(II) complexes with this compound provides insights into its potential in forming complexes with metals, which could be leveraged in catalysis and other chemical processes (Chitrapriya et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis of Luminescent Molecular Crystals : This compound was used as a building block for organic molecular crystals with highly stable photoluminescence at ambient conditions. The stability of these luminescent properties was established over 10 years (Zhestkij et al., 2021).
Biocatalytic Reduction of 2-oxo Acids : A study demonstrated the biocatalytic reduction of various 2-oxo acids, including 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, using Proteus vulgaris and hydrogen gas or formate as electron donors (Schummer et al., 1991).
Asymmetric Hydrogenation : This compound was directly asymmetrically hydrogenated to produce 2-hydroxy-4-arylbutanoic acids, which are intermediates in the synthesis of ACE inhibitors (Zhu et al., 2010).
Biological Activities : The derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid showed promising results as hemostatic and anthelminthic agents, and its hetarylamides are potential candidates for anti-inflammatory drugs (Sobin et al., 2021).
Enzyme Inhibition : Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, containing structural characteristics similar to 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, showed significant inhibition properties against human carbonic anhydrase I and II isoenzymes (Oktay et al., 2016).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Its structure suggests it may influence pathways involving oxidation and reduction reactions, as well as those involving aromatic compounds .
Pharmacokinetics
Its molecular weight (20619 g/mol) and structure suggest it may be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .
Propiedades
IUPAC Name |
(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZGRPPZOUZRA-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








